3-chloro-4-fluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide
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Overview
Description
This compound is a benzenesulfonamide derivative, which is a class of organic compounds known for their diverse biological activities . It also contains a 2,3-dihydro-1H-inden-2-yl group, which is a type of indene, a polycyclic hydrocarbon. The presence of chloro, fluoro, and methoxy functional groups could potentially influence its reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the aromatic benzenesulfonamide core and the 2,3-dihydro-1H-inden-2-yl group. The chloro, fluoro, and methoxy substituents could influence its electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonamide group and the halogen substituents. It could potentially undergo reactions typical of these functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like sulfonamide and methoxy could enhance its solubility in polar solvents .Scientific Research Applications
Photodynamic Therapy Applications
A study explored the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting high singlet oxygen quantum yields. These compounds, including variations of benzenesulfonamide, have shown potential in photodynamic therapy (PDT) for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
Another research domain involves the synthesis of benzenesulfonamides for inhibiting carbonic anhydrase (CA), an enzyme involved in various physiological and pathological processes. Studies on 4-(2-substituted hydrazinyl)benzenesulfonamides have demonstrated potent inhibition against human carbonic anhydrase isoenzymes, suggesting potential therapeutic applications in conditions where CA activity is implicated (Gul et al., 2016).
Anti-tumor and Cytotoxic Activities
Sulfonamide derivatives have been synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. Certain derivatives exhibited interesting cytotoxic activities and strong inhibition of human cytosolic isoforms of carbonic anhydrase, highlighting their potential in anti-tumor activity studies (Gul et al., 2016).
Supramolecular Architecture Studies
Research into the crystal structures of sulfonamide derivatives, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, has provided insights into their supramolecular architecture. These studies are foundational for understanding the chemical and physical properties of sulfonamides and their potential applications in material science and drug design (Rodrigues et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-4-fluoro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO3S/c1-23-17(9-12-4-2-3-5-13(12)10-17)11-20-24(21,22)14-6-7-16(19)15(18)8-14/h2-8,20H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSDMQQHADZWHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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